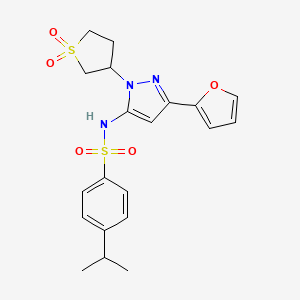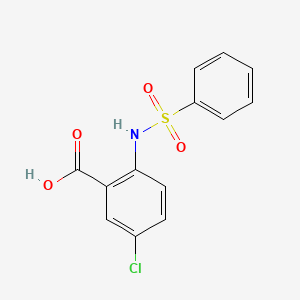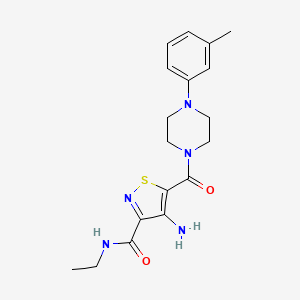
4-amino-N-ethyl-5-(4-(m-tolyl)piperazine-1-carbonyl)isothiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-amino-N-ethyl-5-(4-(m-tolyl)piperazine-1-carbonyl)isothiazole-3-carboxamide” is a chemical compound with the molecular formula C18H23N5O2S and a molecular weight of 373.48. It contains a tolyl group, which is a functional group related to toluene .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H23N5O2S. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Attached to this piperazine ring is a tolyl group, which is a functional group related to toluene .Scientific Research Applications
Biological Activities of Hybrid Molecules : Research by Başoğlu et al. (2013) explored the synthesis of compounds including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which possess antimicrobial, antilipase, and antiurease activities. These compounds demonstrated moderate antimicrobial activity against test microorganisms, with some showing specific antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis and Antimicrobial Activities : Bektaş et al. (2007) conducted a study on the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, starting from ethyl ester ethoxycarbonylhydrazones with primary amines. This study revealed that some of these compounds possess good to moderate antimicrobial activities (Bektaş et al., 2007).
Inhibition of Mycobacterium Tuberculosis : Reddy et al. (2014) designed and synthesized a series of compounds including 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide. This compound was identified as a promising inhibitor of Mycobacterium tuberculosis, showing significant inhibitory activity in vitro (Reddy et al., 2014).
Synthesis, Antimicrobial, and Hypoglycemic Activities : Al-Abdullah et al. (2015) synthesized N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine, and evaluated their antimicrobial and hypoglycemic activities. One compound showed a significant reduction of serum glucose levels in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).
Antiviral and Antimicrobial Activities : Krishna Reddy et al. (2013) reported the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat. Some of these compounds exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Krishna Reddy et al., 2013).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many pharmaceuticals such as antipsychotics and antidepressants . Therefore, it’s possible that “4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide” might interact with similar targets, such as neurotransmitter receptors in the central nervous system.
properties
IUPAC Name |
4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-20-17(24)15-14(19)16(26-21-15)18(25)23-9-7-22(8-10-23)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEGNGNWIDNUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

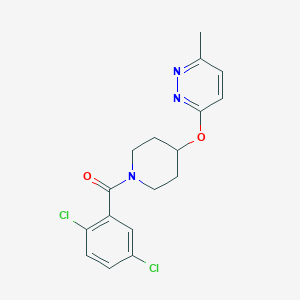
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)
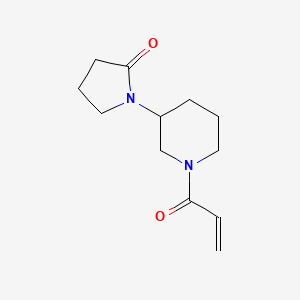
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
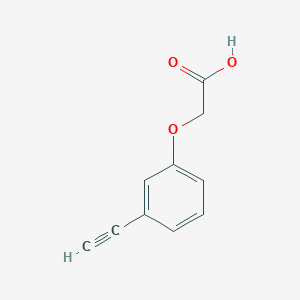
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)
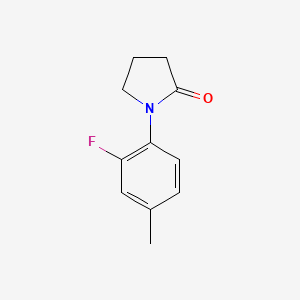
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
